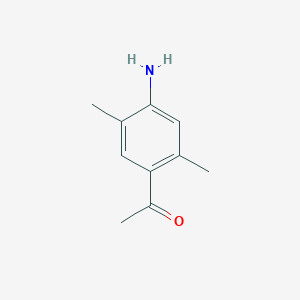

1-(4-Amino-2,5-dimethylphenyl)ethan-1-one

Description

1-(4-Amino-2,5-dimethylphenyl)ethan-1-one is an acetophenone derivative featuring an amino group at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions of the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for azo compounds, dyes, and pharmaceutical precursors . Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol.

Properties

IUPAC Name |

1-(4-amino-2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-6-5-10(11)7(2)4-9(6)8(3)12/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJGDKYXGBWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665900 | |

| Record name | 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80539-09-9 | |

| Record name | 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one typically involves the reaction of 4-amino-2,5-dimethylacetophenone with suitable reagents under controlled conditions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major

Biological Activity

1-(4-Amino-2,5-dimethylphenyl)ethan-1-one, also known as 4-amino-2,5-dimethylacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one can be represented as follows:

Antimicrobial Properties

Research has indicated that 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at therapeutic doses. This suggests a potential role in treating inflammatory diseases.

The biological activity of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : It could interact with specific receptors involved in inflammatory pathways, leading to reduced cytokine production.

Case Studies and Research Findings

Several studies have investigated the efficacy of 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one in various biological contexts:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.1 to 0.5 μM, indicating potent activity compared to standard chemotherapeutics .

- Neuroprotective Effects : Another research article highlighted the neuroprotective potential of this compound in models of oxidative stress. Treatment with the compound significantly reduced neuronal cell death and improved cognitive function in rodent models .

- Antichlamydial Activity : Research has also explored its effectiveness against Chlamydia infections, showing selective inhibition of Chlamydia growth with minimal toxicity to host cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

1-(4-Amino-3,5-dimethylphenyl)ethanone (CAS 80539-08-8)

- Substituents: Amino (C4), methyl (C3 and C5).

- Molecular Weight : 163.22 g/mol.

- Key Differences : The methyl groups at C3 and C5 create a symmetrical substitution pattern, reducing steric hindrance compared to the 2,5-dimethyl isomer. This symmetry may enhance crystallinity and stability in solid-state applications .

1-(2-Amino-4-methylphenyl)ethanone (CAS 2835-77-0)

- Substituents: Amino (C2), methyl (C4).

- Molecular Weight : 149.19 g/mol.

- Key Differences: The amino group at C2 directs electrophilic substitution to the para position (C5), whereas the 4-amino isomer directs reactivity to ortho/para positions. This compound exhibits a lower similarity score (0.95) compared to the target molecule, highlighting the impact of substituent position on electronic properties .

Functional Group Variations

1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8)

- Substituents: Dimethylamino (C3).

- Molecular Weight : 163.22 g/mol.

- Key Differences: The dimethylamino group is bulkier and less basic than the primary amino group, reducing hydrogen-bonding capacity. This compound is widely used in pharmaceutical synthesis due to its enhanced lipophilicity and stability .

1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one (Compound 13)

- Substituents : Hydroxyl (C2, C4), methyl (C3, C5).

- Molecular Weight : 194.23 g/mol.

- Key Differences : Hydroxyl groups increase polarity and acidity (pKa ~8–10), enabling solubility in aqueous media. This compound is synthesized via Friedel-Crafts acylation and serves as a precursor in natural product synthesis .

Structural Analogues with Additional Functional Groups

1-(4-Hydroxy-3,5-dimethylphenyl)-2-(phenylsulfonyl)ethan-1-one (CAS 339100-58-2)

- Substituents : Hydroxyl (C4), methyl (C3, C5), phenylsulfonyl (C2).

- Molecular Weight : 304.36 g/mol.

- Key Differences : The phenylsulfonyl group introduces strong electron-withdrawing effects, altering reactivity toward nucleophilic attacks. This compound is explored in materials science for its redox-active properties .

1-[4-(tert-Butyl)phenyl]ethanone (CAS 943-27-1)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 1-(4-Amino-2,5-dimethylphenyl)ethan-1-one | Not Available | C₁₀H₁₃NO | 163.22 | NH₂ (C4), CH₃ (C2, C5) | Azo dyes, pharmaceutical intermediates |

| 1-(4-Amino-3,5-dimethylphenyl)ethanone | 80539-08-8 | C₁₀H₁₃NO | 163.22 | NH₂ (C4), CH₃ (C3, C5) | Symmetric intermediates, crystallography |

| 1-[3-(Dimethylamino)phenyl]ethan-1-one | 18992-80-8 | C₁₀H₁₃NO | 163.22 | N(CH₃)₂ (C3) | Drug synthesis, agrochemicals |

| 1-(2,4-Dihydroxy-3,5-dimethylphenyl)ethan-1-one | Not Available | C₁₀H₁₂O₃ | 194.23 | OH (C2, C4), CH₃ (C3, C5) | Natural product synthesis |

| 1-(2-Amino-4-methylphenyl)ethanone | 2835-77-0 | C₉H₁₁NO | 149.19 | NH₂ (C2), CH₃ (C4) | Specialty dyes, catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.